molecular formula C13H13F6N B1524504 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine CAS No. 1315368-00-3

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine

Cat. No.: B1524504
CAS No.: 1315368-00-3
M. Wt: 297.24 g/mol
InChI Key: FZGPQHRSIOFWRD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and two trifluoromethyl groups.

Properties

IUPAC Name

1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGPQHRSIOFWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with benzyl halides and trifluoromethylating agents. One common method includes the use of benzyl bromide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets within proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct properties such as enhanced lipophilicity, chemical stability, and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₃F₆N
Molecular Weight : 305.24 g/mol
CAS Number : 1315368-00-3

The compound features a pyrrolidine ring substituted with benzyl and trifluoromethyl groups, which contribute to its physicochemical properties and biological interactions.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing for better membrane permeability and interaction with various biological targets. The compound's ability to modulate neurotransmitter systems has been suggested based on its structural similarities to known pharmacological agents.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, a series of trifluoromethyl-substituted pyrrolidines were evaluated for their activity against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 3.125 to 100 μg/mL against strains like Clostridium perfringens and Enterococcus faecalis .

Neurotransmitter Modulation

Research has shown that derivatives of pyrrolidine compounds can influence neurotransmitter systems. A study focusing on histamine H3 receptor antagonists highlighted the potential of similar compounds to affect feeding behavior and neurotransmitter levels in vivo . This suggests that this compound may also exhibit neuropharmacological effects.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized several pyrrolidine derivatives and assessed their antimicrobial efficacy. Compounds exhibited strong activity against various bacterial strains, indicating the potential for developing new antimicrobial agents from this class of compounds .
  • Neuropharmacological Effects : Research on related compounds demonstrated their ability to modulate neurotransmitter systems significantly. In vivo studies showed alterations in behavior linked to neurotransmitter levels after administration of these compounds .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications in the benzyl or trifluoromethyl substituents could enhance biological activity, providing insights for future drug design .

Summary of Biological Activities

Activity Type Description Evidence
AntimicrobialEffective against Gram-positive bacteriaMIC values between 3.125 - 100 μg/mL
Neurotransmitter ModulationPotential influence on feeding behavior and neurotransmitter levelsIn vivo studies on related compounds
Structure-Activity RelationshipModifications can enhance biological activitySAR studies indicating potent derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine
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